Oligopeptide-41
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Overview
Description
Oligopeptide-41 is a synthetic peptide composed of thirteen amino acids: alanine, serine, alanine, lysine, tryptophan, threonine, histidine, asparagine, glycine, glycine, glutamic acid, methionine, and phenylalanine . This peptide is known for its ability to suppress Dickkopf 1 (DKK-1), a protein that inhibits the WNT signaling pathway . By inhibiting DKK-1, this compound helps preserve hair follicles, prevent hair loss, and stimulate hair growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oligopeptide-41 is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process involves the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Elongation: Subsequent amino acids are added one by one, with each addition followed by deprotection.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up using automated peptide synthesizers, which streamline the SPPS process and ensure high yield and purity . The peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry to confirm its structure and purity .
Chemical Reactions Analysis
Types of Reactions: Oligopeptide-41 can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone under oxidative conditions.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be modified through substitution reactions, such as the alkylation of lysine residues.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Alkylating agents like iodoacetamide can be used for modifying lysine residues.
Major Products:
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Alkylated lysine residues.
Scientific Research Applications
Oligopeptide-41 has a wide range of scientific research applications:
Mechanism of Action
Oligopeptide-41 exerts its effects by inhibiting Dickkopf 1 (DKK-1), a protein that acts as an inhibitor of the WNT signaling pathway . By suppressing DKK-1, this compound promotes the activation of the WNT pathway, which is crucial for hair follicle development and maintenance . This leads to increased hair follicle cell proliferation, migration, and reduced apoptosis, ultimately resulting in enhanced hair growth and follicle preservation .
Comparison with Similar Compounds
Decapeptide-10: Another peptide that targets the WNT signaling pathway but with a different amino acid sequence.
Palmitoyl Tetrapeptide-7: A peptide used in anti-aging formulations for its anti-inflammatory properties.
Acetyl Hexapeptide-8: Known for its ability to reduce wrinkles by inhibiting neurotransmitter release.
Uniqueness of Oligopeptide-41: this compound is unique in its specific inhibition of DKK-1, making it particularly effective in promoting hair growth and preventing hair loss . Its specific amino acid sequence and mechanism of action distinguish it from other peptides used in cosmetic and therapeutic applications .
Properties
Molecular Formula |
C63H90N18O19S |
---|---|
Molecular Weight |
1435.6 g/mol |
IUPAC Name |
(4S)-4-[[2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]acetyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C63H90N18O19S/c1-32(65)53(89)80-47(30-82)61(97)72-33(2)54(90)74-40(16-10-11-20-64)56(92)76-43(23-36-26-68-39-15-9-8-14-38(36)39)60(96)81-52(34(3)83)62(98)78-44(24-37-27-67-31-71-37)59(95)77-45(25-48(66)84)55(91)70-28-49(85)69-29-50(86)73-41(17-18-51(87)88)57(93)75-42(19-21-101-4)58(94)79-46(63(99)100)22-35-12-6-5-7-13-35/h5-9,12-15,26-27,31-34,40-47,52,68,82-83H,10-11,16-25,28-30,64-65H2,1-4H3,(H2,66,84)(H,67,71)(H,69,85)(H,70,91)(H,72,97)(H,73,86)(H,74,90)(H,75,93)(H,76,92)(H,77,95)(H,78,98)(H,79,94)(H,80,89)(H,81,96)(H,87,88)(H,99,100)/t32-,33-,34+,40-,41-,42-,43-,44-,45-,46-,47-,52-/m0/s1 |
InChI Key |
VZBZGLSWLWRTSZ-XJXYBYQASA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](C)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(C)N)O |
Origin of Product |
United States |
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